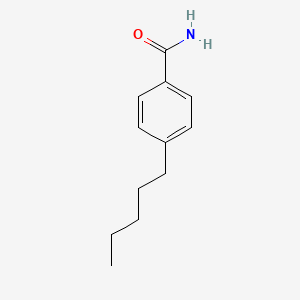

2-氯-N,N-二甲基-5-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

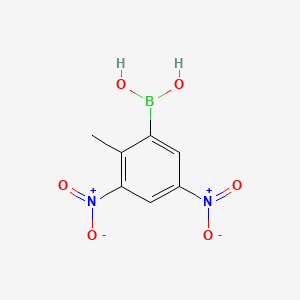

The compound 2-chloro-N,N-dimethyl-5-nitrobenzamide is a chemical entity that has been studied in the context of its potential as a hypoxia-selective cytotoxin. This compound is structurally related to other nitrobenzamide derivatives that have been investigated for their selective toxicity towards hypoxic cells, which are commonly found in solid tumors. The presence of nitro groups and chloro substituents in these compounds is critical for their biological activity and their potential use in cancer therapy.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide have been prepared through a multi-step process involving displacement reactions, dimesylation, and mesylate displacement with LiCl . Another synthesis route starts with 3-methyl-2-nitrobenzoic acid, which undergoes esterification, reduction, chlorination, and aminolysis to yield a key intermediate that is further amidated to produce the target compound . These synthetic routes highlight the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the X-ray diffraction (XRD) study of N-chloro-N-methoxy-4-nitrobenzamide revealed the pyramidality of the amide nitrogen atom in the O–N–Cl moiety . This structural information is crucial for understanding the reactivity and the potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzamide derivatives are of particular interest due to their biological implications. N-chloro-N-methoxy-4-nitrobenzamide, for instance, reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis in the presence of AcONa yields a bis(4-nitrobenzoyl) derivative . The reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide has been explored, showing that the reduction of nitro groups to amines or hydroxylamines is a key step in the compound's mechanism of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of nitro groups and chloro substituents affects their electron affinity, reduction potential, and overall reactivity. For example, the reduction potentials of the meta derivatives of the hypoxia-selective cytotoxin were found to be similar to the known isomer, while ortho or para isomers had much higher values . These properties are essential for the compounds' selective toxicity towards hypoxic cells, as they determine the compounds' behavior under different oxygen conditions.

科学研究应用

合成和衍生物

- 氯氰虫脒的合成:研究表明在氯氰虫脒的合成中使用类似的硝基苯甲酰胺衍生物,这是一种著名的杀虫剂。从3-甲基-2-硝基苯甲酸开始,经过一系列反应,包括酯化、还原、氯化和氨解反应,形成了关键中间体,进一步酰胺化产生氯氰虫脒,并获得显著的产率。这突显了该化合物在农药合成中的潜在应用(Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010)。

晶体工程和分子相互作用

- 氢键和卤素键的晶体工程:针对与2-氯-N,N-二甲基-5-硝基苯甲酰胺相关的化合物的研究揭示了它们在晶体工程中的作用,展示了通过强氢键和弱卤素相互作用介导的分子带如何用于晶体设计。这展示了该化合物在材料科学中设计具有特定性质的晶体结构的相关性(B. K. Saha, A. Nangia, M. Jaskólski, 2005)。

抗糖尿病活性

- 合成和作为抗糖尿病药物的评价:一项针对硝基苯甲酰胺化合物衍生物的合成和评价研究,针对其对α-葡萄糖苷酶的抗糖尿病潜力。特定一种化合物显示出显著活性,表明某些结构修饰可以增强它们的生物活性。这意味着相关化合物在开发抗糖尿病药物方面的潜在应用(Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020)。

结构表征

- 光谱和结构表征:对对硝基苯甲酰胺化合物的光谱和结构特性进行研究,包括实验和理论研究(DFT),突显了它们在理解硝基苯甲酰胺衍生物的分子几何、振动频率和整体稳定性方面的潜力。这些基础知识对设计具有期望物理和化学性质的化合物至关重要(N. Burcu Arslan, C. Kazak, F. Aydın, 2015)。

分子动力学和模拟

- 分子动力学模拟研究:另一项研究展示了对硝基苯甲酰胺衍生物应用分子对接和动力学模拟研究,以验证它们作为抗糖尿病药物的潜力。这种方法提供了关于化合物与生物靶标之间相互作用的见解,这对药物开发过程至关重要(Samridhi Thakral, R. Narang, M. Kumar, Vikramjeet Singh, 2020)。

属性

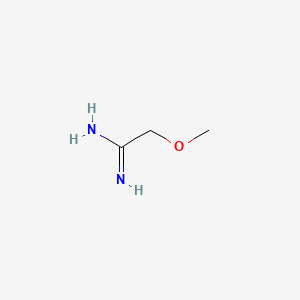

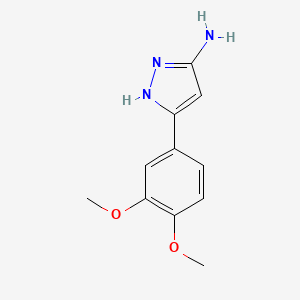

IUPAC Name |

2-chloro-N,N-dimethyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILBXYTKHRLRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N,N-dimethyl-5-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)

![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)